

In-Depth Technical Guide: 5-Bromo-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-N2-methylpyridine-2,3-diamine

Cat. No.: B1283442

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

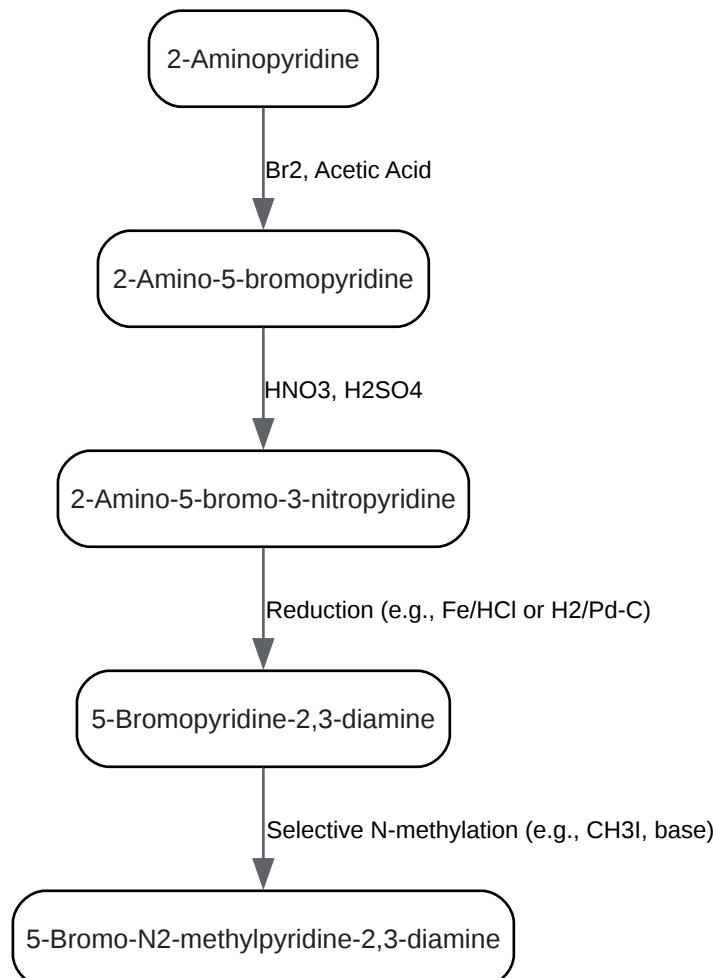
5-Bromo-N2-methylpyridine-2,3-diamine is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the influence of the bromine substituent on the molecule's electronic properties, reactivity, and potential for biological activity. This guide provides a summary of the known properties of **5-Bromo-N2-methylpyridine-2,3-diamine**, a proposed synthetic route, and an overview of the potential applications based on related structures.

Molecular Structure and Properties

The molecular structure of **5-Bromo-N2-methylpyridine-2,3-diamine** is characterized by a pyridine ring substituted with a bromine atom at the 5-position, an amino group at the 3-position, and a methylamino group at the 2-position.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C6H8BrN3	[1]
Molecular Weight	202.05 g/mol	[1]
CAS Number	89415-54-3	[1]
InChI Key	BKWVCWSASGSHSS- UHFFFAOYSA-N	[1]
Appearance	Solid (predicted)	[1]
Purity (Typical)	≥95% (as commercially available)	[1]


Note: Experimental data such as melting point, boiling point, and detailed spectral analysis for **5-Bromo-N2-methylpyridine-2,3-diamine** are not readily available in the cited public literature. The data presented is based on information from chemical suppliers.

Proposed Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of **5-Bromo-N2-methylpyridine-2,3-diamine** is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on the well-established synthesis of the precursor, 5-bromopyridine-2,3-diamine, and common N-methylation techniques.

The proposed pathway involves a three-step process starting from 2-aminopyridine:

- Bromination: Electrophilic bromination of 2-aminopyridine.
- Nitration: Nitration of the resulting 2-amino-5-bromopyridine.
- Reduction: Reduction of the nitro group to an amino group to yield 5-bromopyridine-2,3-diamine.
- Selective N-methylation: Introduction of a methyl group at the 2-amino position.

Proposed Synthetic Workflow for 5-Bromo-N₂-methylpyridine-2,3-diamine[Click to download full resolution via product page](#)

Proposed synthesis of **5-Bromo-N₂-methylpyridine-2,3-diamine**.

Experimental Protocols (Proposed)

The following are proposed, not directly cited, experimental protocols based on general organic synthesis principles and procedures for analogous compounds.

Synthesis of 5-Bromopyridine-2,3-diamine (Precursor)

This procedure is adapted from established methods for the synthesis of substituted diaminopyridines.

- Bromination of 2-Aminopyridine: Dissolve 2-aminopyridine in a suitable solvent such as glacial acetic acid. Add a solution of bromine in acetic acid dropwise at a controlled temperature (e.g., 0-5 °C). After the addition is complete, allow the reaction to stir at room temperature. The product, 2-amino-5-bromopyridine, can be isolated by neutralization and filtration.
- Nitration of 2-Amino-5-bromopyridine: Add 2-amino-5-bromopyridine portion-wise to a mixture of concentrated sulfuric acid and nitric acid at a low temperature (e.g., 0-5 °C). After the addition, the reaction mixture is carefully warmed and then poured onto ice. The precipitated 2-amino-5-bromo-3-nitropyridine is collected by filtration.
- Reduction of 2-Amino-5-bromo-3-nitropyridine: Suspend 2-amino-5-bromo-3-nitropyridine in a suitable solvent like ethanol. Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, and heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered hot, and the solvent is evaporated to yield 5-bromopyridine-2,3-diamine.

Selective N-methylation of 5-Bromopyridine-2,3-diamine

Selective methylation of one amino group in the presence of another can be challenging and may require protecting group strategies for optimal results. A possible direct approach could involve:

- Dissolve 5-bromopyridine-2,3-diamine in a polar aprotic solvent such as dimethylformamide (DMF).
- Add a suitable base, for example, sodium hydride (NaH), to deprotonate the more acidic amino group. The 2-amino group is generally more nucleophilic in diaminopyridines.
- Add one equivalent of a methylating agent, such as methyl iodide (CH₃I), at a controlled temperature.
- The reaction would need to be carefully monitored to minimize di-methylation and methylation at the less reactive 3-amino position.
- Purification would likely involve column chromatography to isolate the desired **5-Bromo-N2-methylpyridine-2,3-diamine**.

Potential Applications and Biological Activity Context

Direct studies on the biological activity of **5-Bromo-N2-methylpyridine-2,3-diamine** are not prevalent in the public domain. However, the structural motifs present in this molecule suggest potential areas of application based on related compounds.

- **Scaffold for Bioactive Molecules:** 2,3-Diaminopyridine derivatives are precursors to imidazo[4,5-b]pyridines, which are bioisosteres of purines and have shown a wide range of biological activities, including anti-malarial and anti-trypanosomal properties. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.
- **Modulation of Physicochemical Properties:** The introduction of a methyl group and a bromine atom can influence the lipophilicity, metabolic stability, and binding interactions of the parent diaminopyridine scaffold, which are critical parameters in drug design.
- **Material Science:** Pyridine derivatives are also utilized in the development of functional materials, and the specific substitutions on this molecule could impart unique electronic or coordination properties.

Conclusion

5-Bromo-N2-methylpyridine-2,3-diamine is a chemical entity with potential for further exploration in both medicinal chemistry and material science. While detailed experimental data for this specific molecule is sparse in the public literature, its structural relationship to well-studied diaminopyridine derivatives provides a strong rationale for its synthesis and evaluation in various research contexts. The proposed synthetic pathway offers a starting point for researchers interested in obtaining this compound for further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Pyridinediamine, 5-bromo-N2-methyl- | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Bromo-N2-methylpyridine-2,3-diamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1283442#5-bromo-n2-methylpyridine-2-3-diamine-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com